molecular formula C7H10N2O B1266459 2-(Pyridin-2-yloxy)ethanamine CAS No. 29450-07-5

2-(Pyridin-2-yloxy)ethanamine

Cat. No.: B1266459
CAS No.: 29450-07-5
M. Wt: 138.17 g/mol
InChI Key: TUVONOFKFDJHBJ-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yloxy)ethanamine is an organic compound with the molecular formula C7H10N2O. It is a derivative of 2-(2-pyridyl)ethanol and is characterized by the presence of a pyridine ring attached to an ethanamine group through an oxygen atom.

Scientific Research Applications

2-(Pyridin-2-yloxy)ethanamine has several scientific research applications:

Safety and Hazards

The compound is classified under the GHS07 category . It carries the hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Future Directions

The compound has been used in the synthesis of novel heterocyclic compounds with potential biological activities . Some of these compounds have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Therefore, 2-(Pyridin-2-yloxy)ethanamine might have potential applications in the development of novel anti-fibrotic drugs .

Biochemical Analysis

Biochemical Properties

2-(Pyridin-2-yloxy)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen prolyl 4-hydroxylases, which are enzymes involved in the hydroxylation of proline residues in collagen This interaction is crucial for the stabilization of the collagen triple helix structure

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells, which are involved in liver fibrosis This inhibition can lead to reduced fibrosis and improved liver function

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit the activity of collagen prolyl 4-hydroxylases by binding to their active sites . This inhibition prevents the hydroxylation of proline residues in collagen, leading to reduced collagen stability and decreased fibrosis. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, although specific mechanisms are still being studied.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme temperatures . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to sustained inhibition of collagen synthesis and reduced fibrosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit collagen synthesis and reduce fibrosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including liver damage and impaired cellular function. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glucuronic acid or glutathione . These metabolic processes help to detoxify and eliminate the compound from the body, although specific details on the enzymes involved are still being investigated.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with collagen prolyl 4-hydroxylases and inhibit collagen synthesis .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in collagen synthesis . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Pyridin-2-yloxy)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with 2-hydroxypyridine in the presence of a base, such as potassium carbonate, to form 2-(pyridin-2-yloxy)ethanol. This intermediate is then converted to this compound through reductive amination using ammonia or an amine source .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yloxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-yloxy)ethanamine is unique due to the presence of both a pyridine ring and an ethanamine group connected through an oxygen atom. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

IUPAC Name

2-pyridin-2-yloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVONOFKFDJHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183658
Record name 2-(2-Aminoethoxy)pyridine
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29450-07-5
Record name 2-(2-Pyridinyloxy)ethanamine
Source CAS Common Chemistry
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Record name 2-(Pyridin-2-yloxy)ethanamine
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Record name 29450-07-5
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Record name 2-(2-Aminoethoxy)pyridine
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Record name 2-(2-aminoethoxy)pyridine
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Record name 2-(PYRIDIN-2-YLOXY)ETHANAMINE
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Synthesis routes and methods

Procedure details

A mixture of 500 mg of 2-aminoethanol and 328 mg of 60% sodium hydride-mineral oil dispersion in dioxane (27 mL) was heated to reflux for 30 min. After cooling to room temperature, 930 mg of 2-chloropyridine was added and the mixture was warmed to reflux and maintained at this temperature for 18 hrs. The reaction mixture was concentrated, diluted with water, and extracted with chloroform (3×). The organic extracts were washed with saturated brine, dried over sodium sulfate, filtered, concentrated, and the residue was purified by silica gel chromatography to give the title product as a yellow oily material. MS (M+H)+=138.9.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
930 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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